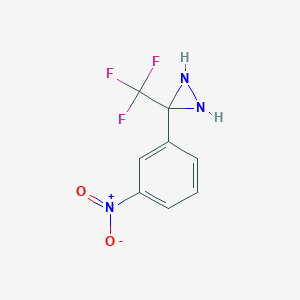
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine is an organic compound characterized by the presence of a diaziridine ring, a nitrophenyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized through the reaction of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives such as 3-(3-Aminophenyl)-3-(trifluoromethyl)diaziridine.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The nitrophenyl and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3-(3-Nitrophenyl)-3-methyl-diaziridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(4-Nitrophenyl)-3-(trifluoromethyl)diaziridine: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-3-(trifluoromethyl)aziridine: Similar structure but with an aziridine ring instead of a diaziridine ring.
Uniqueness
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine is unique due to the combination of its diaziridine ring, nitrophenyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
629646-12-4 |
|---|---|
分子式 |
C8H6F3N3O2 |
分子量 |
233.15 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4,12-13H |
InChIキー |
RJKYMBCDBXHYJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(NN2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



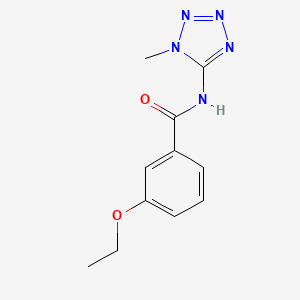
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
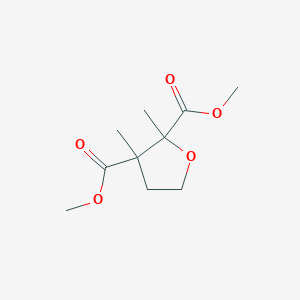

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
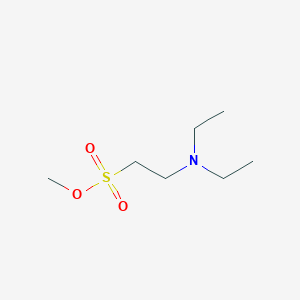
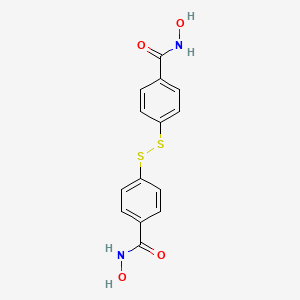
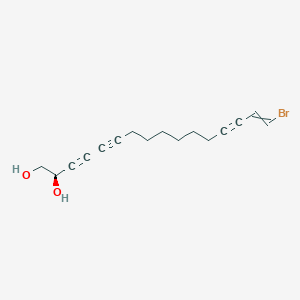
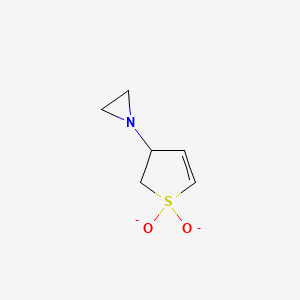
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
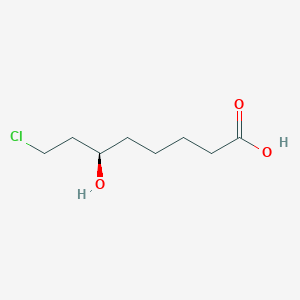
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
